7-Chloroquinoline-3-carboxylic acid
Overview
Description
7-Chloroquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
It is known that similar compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite
Biochemical Pathways
It is known that chloroquine affects the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
Based on the known effects of similar compounds, it is possible that 7-chloroquinoline-3-carboxylic acid may lead to the accumulation of toxic heme in malarial parasites, resulting in their death .
Biochemical Analysis
Biochemical Properties
7-Chloroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as an inhibitor of protein kinase CK2, an enzyme involved in numerous cellular processes, including cell growth and apoptosis . The interaction between this compound and protein kinase CK2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the phosphorylation of proteins involved in cell cycle regulation and apoptosis . This modulation can lead to altered cell proliferation and survival rates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can result in changes in gene expression and cellular function. For instance, the compound’s interaction with protein kinase CK2 involves binding to the enzyme’s active site, preventing substrate phosphorylation and subsequent downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of cellular pathways. At higher doses, toxic or adverse effects may occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or diminishes at certain concentrations . Additionally, high doses of this compound can lead to toxicity, affecting organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting cellular function and overall metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and efficacy, influencing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinoline-3-carboxylic acid typically involves the Vilsmeier-Haack reaction, which is a formylation reaction that introduces a formyl group into an aromatic ring. The process begins with the reaction of acetanilides with the Vilsmeier complex, followed by oxidation with silver nitrate in an alkaline medium to yield 2-chloroquinoline-3-carboxylic acids . Another method involves the hydrolysis and acid adjustment of 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is optimized for efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Silver nitrate, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
7-Chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 6-Chloroquinoline-3-carboxylic acid
- 8-Chloroquinoline-3-carboxylic acid
Uniqueness
7-Chloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chloroquinoline derivatives, it has shown higher potency as an inhibitor of protein kinase CK2 and exhibits a broader spectrum of biological activities .
Properties
IUPAC Name |
7-chloroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGQWTWQNIGAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588874 | |
Record name | 7-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892874-49-6 | |
Record name | 7-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.